molecular formula C10H19BrO2 B1616030 Octyl bromoacetate CAS No. 38674-98-5

Octyl bromoacetate

Cat. No.: B1616030
CAS No.: 38674-98-5
M. Wt: 251.16 g/mol
InChI Key: ZBNUZMDEFBLZIJ-UHFFFAOYSA-N
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Description

Octyl bromoacetate, also known as bromoacetic acid octyl ester, is an organic compound with the molecular formula C₁₀H₁₉BrO₂. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is characterized by its ester functional group and a bromine atom attached to the alpha carbon of the acetic acid moiety.

Properties

IUPAC Name

octyl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO2/c1-2-3-4-5-6-7-8-13-10(12)9-11/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNUZMDEFBLZIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324236
Record name Octyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38674-98-5
Record name NSC406077
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octyl bromoacetate can be synthesized through the esterification of bromoacetic acid with octanol. The reaction typically involves the use of a catalyst such as p-toluene sulfonic acid and is carried out in an organic solvent like xylene. The reaction mixture is heated to remove water formed during the esterification process, and the product is purified by extraction and distillation .

Industrial Production Methods

In industrial settings, the production of octyl bromoacetate follows similar principles but on a larger scale. The process involves continuous removal of water to drive the reaction to completion and the use of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Reformatsky Reaction

Octyl bromoacetate participates in the Reformatsky reaction, a process involving organozinc intermediates. When reacted with zinc and carbonyl compounds (aldehydes or ketones), it forms β-hydroxyesters. The mechanism proceeds as follows:

  • Organozinc Formation :

    BrCH2CO2C8H17+ZnBrZnCH2CO2C8H17\text{BrCH}_2\text{CO}_2\text{C}_8\text{H}_{17} + \text{Zn} \rightarrow \text{BrZnCH}_2\text{CO}_2\text{C}_8\text{H}_{17}

    The bromine atom is replaced by zinc, generating an organozinc bromide intermediate .

  • Carbonyl Addition :
    The organozinc compound reacts with a carbonyl group (e.g., aldehyde):

    RCHO+BrZnCH2CO2C8H17RCH(OZnBr)CH2CO2C8H17\text{RCHO} + \text{BrZnCH}_2\text{CO}_2\text{C}_8\text{H}_{17} \rightarrow \text{RCH(OZnBr)CH}_2\text{CO}_2\text{C}_8\text{H}_{17}
  • Acidic Workup :
    Hydrolysis with dilute acid yields the β-hydroxyester:

    RCH(OH)CH2CO2C8H17+ZnBr2\text{RCH(OH)CH}_2\text{CO}_2\text{C}_8\text{H}_{17} + \text{ZnBr}_2

    This reaction is highly effective for synthesizing complex esters with hydroxyl functionality .

Nucleophilic Substitution

The bromine atom in octyl bromoacetate is susceptible to nucleophilic attack. Common substitutions include:

Nucleophile Product Conditions
Amines (RNH₂)Octyl aminoacetateMild base, room temperature
Alcohols (ROH)Octyl alkoxyacetateAcid catalysis, heating
Thiols (RSH)Octyl thioacetatePolar aprotic solvent (e.g., DMF)

For example, reaction with ethanol under acidic conditions produces octyl ethoxyacetate .

Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :

    BrCH2CO2C8H17+H2OHClBrCH2COOH+C8H17OH\text{BrCH}_2\text{CO}_2\text{C}_8\text{H}_{17} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{BrCH}_2\text{COOH} + \text{C}_8\text{H}_{17}\text{OH}

    Yields bromoacetic acid and octanol .

  • Basic Hydrolysis (Saponification) :

    BrCH2CO2C8H17+NaOHBrCH2COONa++C8H17OH\text{BrCH}_2\text{CO}_2\text{C}_8\text{H}_{17} + \text{NaOH} \rightarrow \text{BrCH}_2\text{COO}^- \text{Na}^+ + \text{C}_8\text{H}_{17}\text{OH}

    Produces sodium bromoacetate and octanol.

Aldol Condensation Side Reactions

In the presence of aldehydes or ketones, octyl bromoacetate can undergo unintended aldol condensation due to water generation during organozinc decomposition:

RCHO+H2ORCH(OH)2ΔRCH=CHR+H2O\text{RCHO} + \text{H}_2\text{O} \rightarrow \text{RCH(OH)}_2 \xrightarrow{\Delta} \text{RCH=CHR} + \text{H}_2\text{O}

This side reaction consumes starting material and complicates product isolation .

Comparative Reactivity

Octyl bromoacetate’s reactivity is modulated by its alkyl chain length:

Property Octyl Bromoacetate Ethyl Bromoacetate
HydrophobicityModerateLow
Solubility in Nonpolar SolventsHighModerate
Reaction Rate with NucleophilesSlowerFaster

The longer octyl chain reduces electrophilicity at the carbonyl carbon but enhances solubility in organic phases .

Scientific Research Applications

Octyl bromoacetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of octyl bromoacetate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, releasing bromoacetic acid, which can act as an alkylating agent. The bromine atom in the compound makes it susceptible to nucleophilic attack, facilitating various substitution reactions. These properties make it useful in synthetic chemistry and biochemical applications .

Comparison with Similar Compounds

Similar Compounds

    Dodecyl bromoacetate: Similar in structure but with a longer carbon chain.

    Hexadecyl bromoacetate: Also similar but with an even longer carbon chain.

    Ethyl bromoacetate: A shorter chain ester with similar reactivity.

Uniqueness

Octyl bromoacetate is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications where moderate hydrophobicity is required, such as in the synthesis of surfactants and other amphiphilic molecules .

Biological Activity

Octyl bromoacetate, an organic compound with the molecular formula C₁₀H₁₉BrO₂, is a colorless to pale yellow liquid widely used in organic synthesis and industrial applications. Its biological activity stems from its structure, which includes a bromine atom and an ester functional group. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.

Octyl bromoacetate can be synthesized through the esterification of bromoacetic acid with octanol, typically using a catalyst like p-toluene sulfonic acid. The compound exhibits reactivity characteristic of both esters and brominated compounds.

  • Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles (amines, alcohols, thiols), facilitating diverse chemical reactions.
  • Hydrolysis : The ester group can undergo hydrolysis under acidic or basic conditions, yielding bromoacetic acid and octanol.
  • Biological Interactions : The released bromoacetic acid can act as an alkylating agent, impacting cellular processes by modifying nucleophilic sites in biomolecules.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of octyl bromoacetate:

Antimicrobial Activity

Research indicates that octyl bromoacetate exhibits antimicrobial properties, making it a candidate for further exploration in drug development. Its structure allows it to interact with bacterial membranes and inhibit growth through various mechanisms, including disruption of cell wall integrity and interference with metabolic pathways.

Cytotoxicity and Hemolytic Activity

In comparative studies, octyl bromoacetate has shown varying degrees of cytotoxicity against different cell lines. For instance, its hemolytic activity was evaluated against standard drugs such as gramicidin S and doxorubicin, revealing a selective index that suggests potential therapeutic applications with reduced systemic toxicity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of octyl bromoacetate against Staphylococcus aureus. The results indicated that it possesses significant antibacterial activity (IC50 values ranging from 4.8 to 28) compared to existing antibiotics .
  • Toxicological Assessments : In experiments measuring acute toxicity using luminescent bacteria (Vibrio fischeri), octyl bromoacetate demonstrated lower toxicity levels than conventional solvents, indicating its potential as a safer alternative in various applications .

Data Tables

Biological Activity IC50/MIC Values Comparison Drug Selectivity Index
Antimicrobial against Staphylococcus aureus4.8 - 28 μMGramicidin SVaries by concentration
Hemolytic ActivityHC50 comparable to Gramicidin SDoxorubicinVaries by concentration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Octyl bromoacetate
Reactant of Route 2
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Octyl bromoacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.